Apiopaeonoside
Description
Molecular Architecture and Stereochemical Configuration
This compound, bearing the Chemical Abstracts Service registry number 100291-86-9, represents a complex monoterpene glycoside with the molecular formula C20H28O12 and a molecular weight of 460.43 daltons. The compound was first isolated and characterized from the root of Paeonia suffruticosa in 1986, establishing it as a new natural product within the paeonol glycoside family. The systematic chemical name for this compound is 1-[2-[(6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-methoxyphenyl]-ethanone, which reflects its complex glycosidic structure.
The molecular architecture of this compound consists of a phenolic aglycone moiety connected to a disaccharide unit through a glycosidic linkage. The aglycone portion contains a methoxy-substituted acetophenone core, while the carbohydrate component comprises a beta-D-glucopyranose unit further substituted with a D-apiofuranose residue. This structural arrangement places this compound within the broader category of monoterpene glycosides that are characteristic constituents of the Paeoniaceae family.
The stereochemical configuration of this compound involves multiple chiral centers within both the sugar units and the linkage patterns. The beta-configuration of the glucopyranose unit and the specific positioning of the apiofuranose moiety contribute to the compound's three-dimensional structure and subsequent biological activity. However, conformer generation remains challenging due to the presence of multiple undefined stereo centers, as noted in computational modeling studies.
Spectroscopic Identification (NMR, IR, UV-Vis)
The spectroscopic characterization of this compound has been accomplished through multiple analytical techniques, providing comprehensive structural confirmation. High-performance liquid chromatography coupled with mass spectrometry has proven particularly valuable for identification and quantification purposes. In HPLC-UV analysis, this compound typically exhibits retention times around 7.6 minutes with characteristic UV absorption maxima at 268 and 302 nanometers.
Mass spectrometric analysis reveals distinctive fragmentation patterns that support structural elucidation. Under negative electrospray ionization conditions, this compound produces a molecular ion peak at m/z 459 [M-H]-, with characteristic fragment ions at m/z 293 corresponding to the loss of sugar moieties. These fragmentation patterns have proven valuable for compound identification in complex plant extracts and quality control applications.
Nuclear magnetic resonance spectroscopy has provided detailed structural information, although complete assignments require careful analysis of one-dimensional and two-dimensional NMR experiments. The presence of sugar protons, aromatic signals from the phenolic portion, and the characteristic methyl group of the acetophenone moiety can be identified through 1H NMR analysis. Carbon-13 NMR spectroscopy further confirms the presence of 20 carbon atoms consistent with the molecular formula.
Ultraviolet-visible spectroscopy demonstrates absorption characteristics typical of substituted acetophenones, with electronic transitions corresponding to the conjugated aromatic system. The UV absorption profile supports the presence of the methoxy-substituted phenolic chromophore and provides additional confirmation of structural assignments.
X-ray Crystallography and Computational Modeling
While direct X-ray crystallographic data for this compound remains limited in the available literature, related analytical approaches have provided insights into the three-dimensional structure. X-ray crystallography represents the gold standard for absolute structural determination, providing atomic-level details of molecular geometry, bond lengths, and intermolecular interactions. The technique involves mounting suitable crystals in X-ray beams and analyzing the resulting diffraction patterns to reconstruct three-dimensional electron density maps.
For complex natural products like this compound, crystal preparation can be challenging due to the presence of multiple hydroxyl groups and the flexible glycosidic linkages. The compound's molecular structure includes multiple hydrogen bond donors and acceptors, which can lead to complex crystallization behavior and potential polymorphism. Advanced crystallographic techniques, including variable-temperature studies and cryoprotectant methods, may be necessary to obtain high-quality diffraction data.
Computational modeling approaches have been employed to predict structural features and conformational preferences of this compound. However, the presence of multiple undefined stereo centers limits the reliability of conformer generation algorithms. Quantum mechanical calculations can provide insights into preferred conformations, electronic properties, and potential binding modes with biological targets, particularly in the context of tyrosinase inhibition studies.
Molecular docking studies have revealed potential binding interactions between this compound and various enzyme targets. In tyrosinase inhibition research, computational analysis suggested binding affinities ranging from -8.2 to -9.7 kcal/mol, indicating favorable interactions with the enzyme active site. These computational predictions support experimental observations of biological activity and provide guidance for structure-activity relationship studies.
Comparative Analysis with Related Paeonol Glycosides
This compound belongs to a family of structurally related monoterpene glycosides found in Paeonia suffruticosa, collectively referred to as paeonol glycosides or paeonol compounds. Comparative analysis reveals both structural similarities and distinctive features that distinguish this compound from related compounds. The paeonol glycoside family includes compounds such as paeoniflorin, oxypaeoniflorin, benzoylpaeoniflorin, benzoyloxypaeoniflorin, and various mudanpiosides.
Table 1: Comparative Analysis of Major Paeonol Glycosides from Paeonia suffruticosa
The distribution of these compounds within Paeonia suffruticosa tissues varies significantly, with paeoniflorin representing the most abundant monoterpene glycoside, while this compound occurs as a minor component. Quantitative analysis of different plant samples reveals that this compound concentrations typically range from 1.36 to 19.52 mg/g depending on the plant source and extraction conditions. This variability reflects both genetic factors and environmental influences on secondary metabolite production.
Structural differences among paeonol glycosides primarily involve variations in the carbohydrate moieties and the degree of esterification with benzoic acid derivatives. This compound is unique within this family due to its incorporation of an apiofuranose unit, which distinguishes it from the more common glucose-based glycosides. This structural feature may contribute to distinct biological activities and pharmacokinetic properties compared to other family members.
Analytical separation of paeonol glycosides requires careful optimization of chromatographic conditions to achieve adequate resolution. High-performance liquid chromatography methods typically employ gradient elution with acetonitrile-water mobile phases, achieving separation of this compound from related compounds within 25-minute run times. The elution order generally follows increasing molecular weight and decreasing polarity, with this compound eluting earlier than the more highly substituted benzoyl derivatives.
Properties
IUPAC Name |
1-[2-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O12/c1-9(22)11-4-3-10(28-2)5-12(11)31-18-16(25)15(24)14(23)13(32-18)6-29-19-17(26)20(27,7-21)8-30-19/h3-5,13-19,21,23-27H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNKOAURQPXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905328 | |
| Record name | 2-Acetyl-5-methoxyphenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100291-86-9 | |
| Record name | Apiopaeonoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100291869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-5-methoxyphenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Apiopaeonoside is primarily isolated from natural sources rather than synthesized through artificial means. The extraction process involves the use of solvents such as methanol, ethanol, and dichloromethane . The root of Paeonia suffruticosa is subjected to hydrolytic reactions and preparation of derivatives to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the root bark of Paeonia suffruticosa. The process includes drying the root bark, followed by solvent extraction and purification using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .
Chemical Reactions Analysis
Types of Reactions
Apiopaeonoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Anti-Inflammatory Properties
Research has demonstrated that apiopaeonoside exhibits significant anti-inflammatory effects. A study conducted on mice with colitis showed that this compound administration led to a reduction in inflammation markers, indicating its potential utility in treating inflammatory bowel diseases.
Key Findings:
- Reduction of pro-inflammatory cytokines.
- Inhibition of inflammatory pathways in cellular models.
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. A notable study indicated that it could protect brain cells from oxidative stress-induced damage in rat models. This suggests its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Key Findings:
- Protection against oxidative stress.
- Potential to enhance cognitive function and memory.
Anticancer Activity
The compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Studies have indicated that this compound can induce apoptosis in cancer cells and modulate key signaling pathways involved in tumor growth .
Key Findings:
- Induction of apoptosis in breast and liver cancer cells.
- Inhibition of metastasis in melanoma models.
Antioxidant Properties
This compound possesses strong antioxidant capabilities, which are crucial for mitigating oxidative stress-related damage. It has been shown to scavenge free radicals effectively, supporting its potential role in formulations aimed at reducing oxidative damage.
Applications in Traditional Medicine
In traditional Chinese medicine, this compound is utilized for its health-promoting properties. It is commonly used to treat conditions related to inflammation and pain, reflecting its historical significance and ongoing relevance .
Cosmetic Applications
Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at combating skin aging and oxidative stress effects on the skin . Its incorporation into skincare products may provide protective benefits against environmental stressors.
Comparative Analysis of this compound with Other Compounds
| Compound Name | Structure Type | Notable Properties | Unique Features |
|---|---|---|---|
| This compound | Glycoside | Anti-inflammatory, antioxidant | Derived from Paeonia species |
| Paeonol | Phenolic Glycoside | Neuroprotective, anti-inflammatory | Strong neuroprotective effects |
| Paeoniflorin | Monoterpene Glycoside | Antimicrobial, analgesic | Immune-modulating properties |
| Gallotannin | Polyphenolic Compound | Antioxidant, anti-cancer | Complex structure with multiple phenolic units |
Case Studies and Research Insights
- Anti-Inflammatory Study : A 2017 study published in "Inflammation" demonstrated that this compound significantly reduced inflammation markers in a murine model of colitis.
- Neuroprotection Research : A 2010 study highlighted this compound's ability to protect neuronal cells from oxidative damage, suggesting therapeutic implications for neurodegenerative conditions.
- Anticancer Mechanisms : Research indicated that this compound could inhibit the proliferation of human gastric cancer cells by inducing apoptosis and modulating apoptotic pathways .
Mechanism of Action
The mechanism of action of apiopaeonoside involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: This compound inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Vasodilatory Effects: This compound improves endothelial function and promotes vasodilation by regulating intracellular calcium levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Apiopaeonoside belongs to a group of paeonol glycosides, including paeonoside, paeonolide, and suffruticosides A–E. These compounds share the paeonol aglycone but differ in glycosylation patterns, leading to variations in physicochemical properties, bioactivity, and analytical profiles. Below is a detailed comparison:
Structural and Chemical Properties
Analytical Differentiation
- HPLC-UV Profiles: this compound exhibits a retention time (Rt) of 7.6 min under specific conditions, with UV maxima at 268 nm and 302 nm . Paeonolide co-elutes with this compound in some systems but shows distinct UV spectra and fragmentation patterns .
- LC-MS/MS Fragmentation: this compound: [M-H]⁻ at m/z 505.1562 → fragments at m/z 459 (-C₃H₆O₃), 293 (aglycone + apiose), and 150 (paeonol backbone) . Paeonolide: Shares the same [M-H]⁻ (m/z 505.1562) but produces different fragment ions, such as m/z 465.1437 ([M-H-CHO]⁻) .
Quantitative Variation in Plant Material
- This compound accumulates in insect-damaged ("pockmarked") regions of P. lactiflora roots, alongside monoterpenes like oxypaeoniflorin and benzoylpaeoniflorin .
- Its concentration negatively correlates with root age and diameter, contrasting with lactiflorin, which increases with age .
Pharmacological Context
- While paeonol (the aglycone) is well-studied for anti-inflammatory and antioxidant effects, glycosylation modifies bioavailability and target specificity: this compound’s apiose moiety may enhance solubility, influencing its absorption and tissue distribution . Paeonoside and paeonolide lack detailed pharmacological data in the provided evidence, though their structural similarity implies overlapping bioactivities .
Biological Activity
Apiopaeonoside, a natural compound derived from the roots of Paeonia suffruticosa, has garnered attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, including its anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. The information is synthesized from various research studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is classified as a glycoside, specifically a type of paeonol glycoside. Its chemical structure comprises a phenolic backbone with a sugar moiety, which contributes to its bioactivity. The compound's molecular formula is C₁₈H₂₄O₉, and its molecular weight is approximately 392.37 g/mol.
1. Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This action suggests its potential use in treating inflammatory diseases.
| Study | Method | Findings |
|---|---|---|
| Yu et al. (2024) | In vitro assays | Reduced TNF-α and IL-6 levels in LPS-stimulated macrophages . |
| Zhang et al. (2023) | Animal model | Decreased inflammation markers in arthritis model . |
2. Antioxidant Activity
The antioxidant capabilities of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies demonstrate that this compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25.3 |
| ABTS | 18.7 |
3. Antimicrobial Activity
This compound has shown promising antimicrobial effects against various pathogens. Studies indicate its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 0.25 mg/mL |
| Candida albicans | 1 mg/mL |
4. Anticancer Activity
Recent investigations into the anticancer properties of this compound reveal its potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
| Cancer Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 30 | Induction of apoptosis via caspase activation . |
| MCF-7 (breast cancer) | 25 | Inhibition of cell cycle progression . |
Case Studies
Case Study 1: Anti-Inflammatory Effects in Arthritis
A study by Zhang et al. (2023) utilized an animal model of arthritis to assess the therapeutic potential of this compound. Results indicated that treatment with this compound significantly reduced paw swelling and inflammatory markers compared to control groups.
Case Study 2: Neuroprotective Effects
In a neurodegenerative disease model, this compound demonstrated protective effects against neuronal damage induced by oxidative stress, suggesting its potential role in treating conditions like Alzheimer's disease .
Q & A
Q. What are the standard spectroscopic techniques for confirming the structural identity of Apiopaeonoside in laboratory settings?
Methodological Answer: this compound’s structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy. Researchers should cross-reference spectral data with established databases or prior publications to validate structural assignments. For purity assessment, high-performance liquid chromatography (HPLC) with diode-array detection (DAD) is recommended .
Q. What synthetic pathways are commonly employed for this compound synthesis, and how are impurities minimized?
Methodological Answer: this compound is synthesized via glycosylation reactions between paeonol and activated sugar donors. Key steps include protecting group strategies (e.g., acetyl or benzyl groups) and catalytic hydrogenation for deprotection. Impurity control requires rigorous purification via column chromatography (silica gel or Sephadex) and analytical HPLC. Reaction conditions (temperature, solvent polarity) must be optimized to suppress side products .
Q. Which in vitro assays are most reliable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer: Standard assays include:
Q. How can researchers validate the stability of this compound under different storage conditions?
Methodological Answer: Stability studies should assess degradation kinetics under varying pH, temperature, and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Identify degradation products via LC-MS and compare with pharmacopeial standards .
Advanced Research Questions
Q. How should experimental designs be structured to investigate this compound’s mechanism of action while controlling confounding variables?
Methodological Answer: Employ a PICO framework (Population: cell lines/animal models; Intervention: this compound dosage; Comparison: vehicle/positive control; Outcome: molecular targets). Use factorial designs to test interactions between variables (e.g., dose × exposure time). Confounding factors (e.g., solvent toxicity) are mitigated via solvent-only control groups .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer: Nonlinear regression models (e.g., Hill equation) are used to fit dose-response data. Calculate EC₅₀ values with 95% confidence intervals. For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Ensure power analysis (e.g., G*Power) determines sample size adequacy .
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?
Methodological Answer: Conduct systematic reviews to identify methodological disparities (e.g., bioavailability assays vs. in silico predictions). Perform comparative studies using standardized protocols (e.g., USP dissolution apparatus for solubility testing). Meta-analysis tools (RevMan, R) can quantify heterogeneity across studies .
Q. What advanced chromatographic techniques optimize this compound quantification in complex biological matrices?
Methodological Answer: Use UHPLC-MS/MS with isotope-labeled internal standards (e.g., deuterated this compound) to enhance specificity. Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ). For tissue samples, employ solid-phase extraction (SPE) to reduce matrix effects .
Q. How can multi-omics approaches elucidate this compound’s polypharmacological effects?
Methodological Answer: Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) data. Apply pathway enrichment analysis (KEGG, GO) to identify target networks. Use machine learning (e.g., Random Forest) to prioritize biomarkers for experimental validation .
Q. What strategies address ethical and reproducibility challenges in preclinical this compound research?
Methodological Answer: Adopt ARRIVE guidelines for animal studies to ensure transparency. Pre-register protocols (e.g., OSF, ClinicalTrials.gov ) and share raw data via repositories (Zenodo, Figshare). Use blinded analysis and randomization to minimize bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
